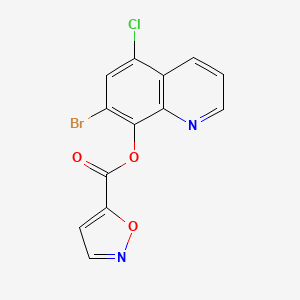
1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione is an organic compound characterized by a pyrrolidine ring substituted with a 2-chloro-4-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione typically involves the reaction of 2-chloro-4-nitroaniline with maleic anhydride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrrolidine-2,5-dione ring. The reaction conditions often include:
Solvent: Common solvents include acetic acid or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Catalysts: Acid catalysts like sulfuric acid or Lewis acids may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or DMF, elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: 1-(2-Amino-4-chlorophenyl)pyrrolidine-2,5-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Applications De Recherche Scientifique
1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloro-4-nitrophenyl)pyrrolidine-2-one: Similar structure but lacks the second carbonyl group.
1-(2-Chloro-4-nitrophenyl)pyrrolidine: Lacks the carbonyl groups entirely.
1-(2-Chloro-4-nitrophenyl)pyrrole: Contains a five-membered ring but with different electronic properties.
Uniqueness
1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione is unique due to the presence of both the nitro and chloro substituents on the phenyl ring, combined with the pyrrolidine-2,5-dione scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
35581-03-4 |
|---|---|
Formule moléculaire |
C10H7ClN2O4 |
Poids moléculaire |
254.62 g/mol |
Nom IUPAC |
1-(2-chloro-4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7ClN2O4/c11-7-5-6(13(16)17)1-2-8(7)12-9(14)3-4-10(12)15/h1-2,5H,3-4H2 |
Clé InChI |
QSKTXKNNHJPBFA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12887828.png)
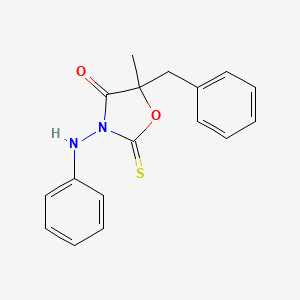
![2-Formylbenzo[d]oxazole-4-carbonitrile](/img/structure/B12887833.png)
![4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide](/img/structure/B12887849.png)
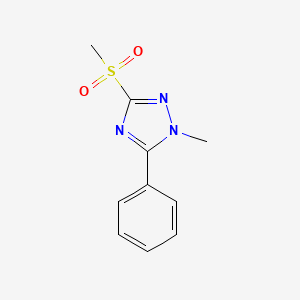
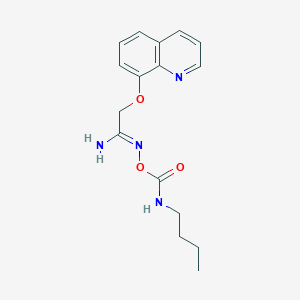
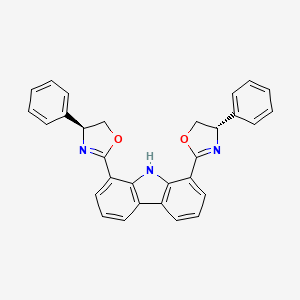
![1-[6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12887863.png)
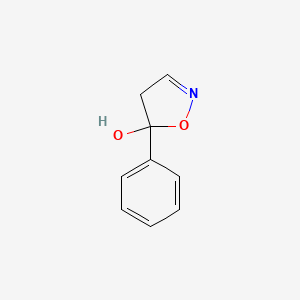
![2,2'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol](/img/structure/B12887869.png)
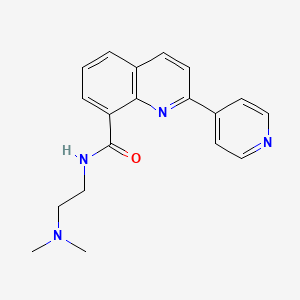

![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12887875.png)
